Geranyl beta-D-glucopyranoside
Overview
Description
Geranyl beta-D-glucopyranoside is a terpene glycoside . It is a natural product found in Rhodiola sachalinensis, Rhodiola rosea, and Zingiber officinale .
Synthesis Analysis
The primary decomposition reaction of Geranyl beta-D-glucopyranoside takes place with the breaking of the glycosidic linkage, specifically the cleavage of the O-glycosidic bond . In tea plants, two candidate geraniol synthase (GES) genes and two Nudix hydrolase genes were functionally investigated through gene transcription manipulation and gene chemical product analyses .Molecular Structure Analysis
The molecular formula of Geranyl beta-D-glucopyranoside is C16H28O6 . Its molecular weight is 316.39 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis
The main pyrolysis product of Geranyl beta-D-glucopyranoside is geraniol . Little Geranyl beta-D-glucopyranoside was pyrolyzed at 200 degrees C and there were a large amount of geraniol and little by-products produced at 300 degrees C .Physical And Chemical Properties Analysis
Geranyl beta-D-glucopyranoside is a terpene glycoside . Its molecular weight is 316.39 g/mol .Scientific Research Applications
Aroma Precursor in Tea Leaves
Geranyl β-D-glucopyranoside and similar compounds have been isolated as aroma precursors from various types of tea leaves, such as oolong tea and green tea. These compounds undergo hydrolysis to release geraniol, a key component contributing to the aroma of tea (Guo et al., 1993), (Nishikitani et al., 1996).
Aroma Precursor in Flowers and Spices
Geranyl glycosides have been isolated as aroma precursors from rose flowers and ginger. These compounds are involved in the formation of specific aroma compounds through enzymatic hydrolysis, influencing the characteristic scents of these plants (Oka et al., 1997), (Sekiwa et al., 2001).
Pyrolysis Behavior
Studies on the pyrolysis behavior of geranyl β-D-glucopyranoside reveal insights into its decomposition under various temperatures. This research aids in understanding the thermal stability and decomposition products of this compound, which is significant for its application in flavor and fragrance industries (Xie et al., 2006), (Xie et al., 2007).
Role in Plant Secondary Metabolism
Geranyl β-D-glucopyranoside and its derivatives play a role in plant secondary metabolism. For example, its involvement in glycoconjugation processes affects flavor impact in wine and other plant-based products (Skouroumounis et al., 2000), (Withopf et al., 1997).
Metabolic Engineering and Disease Resistance
Geranyl β-D-glucopyranoside has been explored in the context of metabolic engineering to enhance disease resistance in crops. This involves manipulating pathways to overexpress specific compounds like geraniol and geranic acid, offering potential agricultural benefits (Yang et al., 2011).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6/c1-10(2)5-4-6-11(3)7-8-21-16-15(20)14(19)13(18)12(9-17)22-16/h5,7,12-20H,4,6,8-9H2,1-3H3/b11-7+/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXLHZEVYNSJO-QYSJADTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316488 | |
Record name | Geranyl glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geranyl beta-D-glucopyranoside | |
CAS RN |
22850-13-1 | |
Record name | Geranyl glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22850-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geranyl glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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